8-(Chloromethyl)quinoline
Overview
Description
8-(Chloromethyl)quinoline is a chemical compound with the molecular formula C10H8ClN . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of quinolines, including 8-(Chloromethyl)quinoline, is of pedagogical value. Quinolines can be synthesized from unknown methylanilines using Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .
Scientific Research Applications
Spectroscopic and Structural Investigations
The study of 8-(Chloromethyl)quinoline has led to insights in various fields, notably in spectroscopic and structural analysis. For instance, research has delved into the interactions of related compounds, like 8-mercaptoquinoline, with molecular iodine, utilizing UV/vis spectroscopy and X-ray diffraction techniques. This has been pivotal in understanding the crystal structure and intramolecular interactions in such compounds (Chernov'yants et al., 2013).
Molecular Structure and Protonation Trends
Investigations into the molecular structure and protonation trends of derivatives of 2,4,5-tris(dimethylamino)quinoline, including 8-methoxy derivatives, have been significant. These studies employ X-ray measurements, NMR spectra, and theoretical calculations, providing a deeper understanding of the basicity and protonation behaviors of these compounds (Dyablo et al., 2016).
Synthesis and Biological Activity
The synthesis and characterization of 8-Hydroxyquinoline derivatives, including those that involve 8-(Chloromethyl)quinoline, have been explored. This includes the study of their biological activities, such as their effectiveness against viruses like dengue, although some derivatives did not show significant activity (Prabha et al., 2018).
Homogeneous Liquid-Liquid Extraction
The use of 8-Hydroxyquinoline in homogeneous liquid-liquid extraction for the preconcentration of metal ions like copper (II) has been researched. This involves studying the optimal conditions for extraction, and its application in various fields like environmental monitoring and materials science (Farajzadeh et al., 2009).
Antimicrobial and Antitumor Properties
Significant research has been conducted on the antimicrobial and antitumor properties of quinoline alkaloids and their derivatives. This includes studies on their mechanisms of action, efficacy against specific pathogens or cancer cells, and potential as pharmaceutical agents. Such studies contribute to the development of new drugs and therapies (Cretton et al., 2014).
properties
IUPAC Name |
8-(chloromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDZLPUEWDNSGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529406 | |
Record name | 8-(Chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80529406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94127-04-5 | |
Record name | 8-(Chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80529406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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